7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione

Catalog No.
S711484
CAS No.
4547-02-8
M.F
C15H11ClN2S
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-...

CAS Number

4547-02-8

Product Name

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione

IUPAC Name

7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

ULILTJWAJZIROM-UHFFFAOYSA-N

SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Isomeric SMILES

C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)S

Antianxiety and Anxiolytic Properties

Specific Scientific Field

Neuropharmacology and Psychiatry

Summary

Thionordiazepam exhibits antianxiety and anxiolytic properties. It belongs to the benzodiazepine class of compounds, which are widely used for their calming effects on the central nervous system. Thionordiazepam acts by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, resulting in reduced anxiety and muscle tension.

Experimental Procedures

Results

Anticonvulsant Properties

Specific Scientific Field

Neurology and Epileptology

Summary

Thionordiazepam possesses anticonvulsant properties. It modulates GABA-A receptors, leading to increased inhibitory neurotransmission and reduced seizure activity.

Results

Schizophrenia Treatment

Specific Scientific Field

Psychopharmacology and Psychiatry

Summary

Thionordiazepam has potential as an adjunctive treatment for schizophrenia. Its mechanism of action involves GABAergic modulation, which may impact psychotic symptoms.

Experimental Procedures

Results

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione is a chemical compound belonging to the benzodiazepine class, characterized by a thione functional group. Its molecular formula is C15H11ClN2SC_{15}H_{11}ClN_{2}S and it features a chloro substituent at the 7-position and a phenyl group at the 5-position of the diazepine ring. This compound is notable for its potential pharmacological applications, particularly in the field of anxiolytics and sedatives.

The synthesis of 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione typically involves reactions that introduce the thione group into the diazepine structure. One common method includes treating 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2(1H)-one with phosphorus pentasulfide, which facilitates the conversion to its corresponding thione form. The compound can also undergo various alkylation reactions, as shown in studies where it was reacted with n-hexylamine or p-phenylethylamine to yield derivatives with altered pharmacological properties .

This compound exhibits significant biological activity, particularly as a central nervous system depressant. It has been studied for its anxiolytic effects similar to other benzodiazepines. The mechanism of action typically involves modulation of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the brain. This leads to sedative and anxiolytic effects, making it a candidate for further pharmacological exploration .

The synthesis of 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione can be achieved through several methods:

  • Thionation Reaction: The most common method involves treating an appropriate benzodiazepine derivative with phosphorus pentasulfide.
  • Recrystallization: After initial synthesis, purification through recrystallization from solvents such as ethanol or methylene chloride/petroleum ether is often employed to obtain pure crystals .
  • Alkylation Reactions: Subsequent reactions with amines can modify the compound to enhance its biological activity and specificity.

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anxiolytic medications.
  • Research: To study its effects on GABAergic neurotransmission and its potential therapeutic effects in anxiety disorders.

Interaction studies have shown that 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione interacts with GABA receptors, similar to other benzodiazepines. These interactions may lead to enhanced effects when combined with other central nervous system depressants or anxiolytics. Further studies are required to fully understand its pharmacokinetics and potential drug-drug interactions in clinical settings .

Several compounds share structural similarities with 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
PrazepamBenzodiazepine with a phenyl groupKnown for its long half-life and anxiolytic properties
ChlordiazepoxideClassic benzodiazepine structureFirst marketed benzodiazepine; used for anxiety and alcohol withdrawal
AlprazolamTriazolo-benzodiazepinePotent anxiolytic; widely prescribed for anxiety disorders

Uniqueness of 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione

This compound's unique chloro substitution at the 7-position and thione functionality distinguishes it from other benzodiazepines, potentially influencing its pharmacological profile and offering avenues for novel therapeutic applications. Its specific interactions with GABA receptors may also differ from those of similar compounds, warranting further investigation into its efficacy and safety as a therapeutic agent .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.0331472 g/mol

Monoisotopic Mass

286.0331472 g/mol

Heavy Atom Count

19

UNII

U953L6ZT3X

Dates

Modify: 2023-08-15

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